3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine
Description
Properties
IUPAC Name |
3-(3-propan-2-yl-1H-pyrazol-5-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8(2)10-6-11(14-13-10)9-4-3-5-12-7-9/h6,8-9,12H,3-5,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWURNRSYQPZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine involves its interaction with specific molecular targets in the body. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to a range of biological effects, such as antimicrobial or anti-inflammatory activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocyclic Core Variations :
- Oxadiazole vs. Pyrazole : Compounds like 4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride and 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride replace the pyrazole ring with an oxadiazole. Oxadiazoles are electron-deficient aromatic systems, which may enhance metabolic stability or alter binding affinity in drug-receptor interactions compared to pyrazoles.
Substituent Effects: Aromatic vs. Aliphatic Substituents: The 4-methoxyphenyl and 4-chlorophenyl derivatives introduce aromatic substituents, increasing molecular weight and hydrophobicity. These groups could enhance π-π stacking interactions in biological targets but may reduce solubility.
Salt Forms :
- Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vitro assays or formulation.
For example, pyrazole derivatives like those in and require multi-step protocols involving cyclization and coupling reactions.
Biological Activity
3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is a compound with potential pharmacological applications, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, featuring a piperidine ring and a pyrazole moiety, suggests various biological activities that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is C11H19N3. The structural representation includes a piperidine ring substituted with a pyrazole group that has an isopropyl side chain. The compound's SMILES notation is CC(C)C1=NNC(=C1)C2CCCNC2, indicating its complex connectivity.
| Property | Value |
|---|---|
| Molecular Formula | C11H19N3 |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC(C)C1=NNC(=C1)C2CCCNC2 |
| InChI Key | GYWURNRSYQPZNC-UHFFFAOYSA-N |
Biological Activity Overview
Research into the biological activity of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine has revealed several areas of interest:
- Neuropharmacological Effects : Preliminary studies suggest that compounds with similar structures exhibit neuroprotective properties. The piperidine and pyrazole components are often associated with modulation of neurotransmitter systems, potentially influencing conditions like anxiety and depression.
- Antiparasitic Activity : Analogous compounds have shown promising antiparasitic effects, particularly against protozoan parasites. For instance, modifications in the pyrazole structure have been linked to enhanced activity against parasites such as Trypanosoma and Leishmania spp.
- Metabolic Stability : The compound's metabolic profile is crucial for its therapeutic potential. Research indicates that structural modifications can significantly impact the compound's stability in biological systems, which is essential for maintaining effective concentrations in vivo.
Case Studies and Research Findings
While specific literature on 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine is limited, related studies provide insights into its potential applications:
- Study on Pyrazole Derivatives : A study demonstrated that introducing polar functionalities to pyrazole derivatives improved their aqueous solubility and metabolic stability while maintaining their antiparasitic activity (EC50 values ranging from 0.010 to 0.577 μM) . This suggests that similar modifications could enhance the biological profile of 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine.
- Piperidine-Based Compounds : Research on piperidine derivatives has indicated their role in activating lipid metabolism pathways, which could be beneficial for treating metabolic disorders . This highlights the potential for 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine to contribute to metabolic regulation.
Q & A
Q. What are the recommended synthetic routes for 3-[3-(propan-2-yl)-1H-pyrazol-5-yl]piperidine?
A multi-step synthetic approach is commonly employed for pyrazole-piperidine hybrids. For example, analogous compounds (e.g., 1,5-diarylpyrazole derivatives) are synthesized via condensation reactions starting from substituted alcohols or amines, followed by cyclization and functional group modifications. Key steps include:
- Core template preparation : Start with a substituted pyrazole precursor (e.g., 5-phenyl-1-pentanol) and introduce piperidine via nucleophilic substitution or reductive amination.
- Cyclization : Use acid catalysis or microwave-assisted methods to form the pyrazole ring.
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures purity >95% .
Q. How should researchers characterize the purity and structure of this compound?
- HPLC with UV detection : Utilize a C18 column and ammonium acetate buffer (pH 6.5) for separation, with UV monitoring at 254 nm. Retention time and peak area consistency confirm purity .
- NMR and mass spectrometry : H/C NMR resolves substituent positions (e.g., isopropyl group on pyrazole), while HRMS validates molecular weight (e.g., [M+H]+ ion) .
Q. What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols.
- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict reaction outcomes. For example:
- Reaction path search : Identify low-energy pathways for regioselective functionalization (e.g., introducing substituents at the pyrazole 3-position).
- Data-driven optimization : Feed experimental results (e.g., yields, selectivity) into algorithms to refine computational models, reducing trial-and-error experimentation .
Q. What experimental design strategies improve yield in complex multi-step syntheses?
Q. How should researchers address contradictory data in catalytic studies (e.g., inconsistent enantioselectivity)?
- Systematic error analysis : Verify instrument calibration (e.g., HPLC, GC) and reagent purity.
- Theoretical validation : Compare experimental enantiomeric excess (ee) with computed transition-state energies to identify mismatches between predicted and observed selectivity .
- Replicate under controlled conditions : Use inert atmosphere (N/Ar) to exclude oxygen/humidity interference .
Q. What methodologies enable efficient scale-up from lab to pilot plant?
- Reactor design : Use continuous-flow reactors for exothermic steps (e.g., cyclization), ensuring heat dissipation and safety.
- Process simulation : Model mass/heat transfer using Aspen Plus or COMSOL to predict bottlenecks (e.g., mixing inefficiencies) .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
